2-chloro-N~4~-[(E)-(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine
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Overview
Description
2-chloro-N~4~-[(E)-(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a benzene ring substituted with chlorine atoms and an imine group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N~4~-[(E)-(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine typically involves the condensation reaction between 2-chlorobenzene-1,4-diamine and 2,4-dichlorobenzaldehyde. The reaction is carried out in an organic solvent such as ethanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N~4~-[(E)-(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-chloro-N~4~-[(E)-(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine is utilized in various scientific research fields:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N~4~-[(E)-(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of chlorine atoms and the imine group contribute to its reactivity and ability to form stable complexes with target molecules .
Comparison with Similar Compounds
Similar Compounds
o-Phenylenediamine: An aromatic diamine with similar structural features but lacks the chlorine substituents.
4-chloro-o-phenylenediamine: A chlorinated derivative of o-phenylenediamine with one chlorine atom on the benzene ring.
2-chloro-4-nitrotoluene: A compound with a similar aromatic structure but different functional groups.
Uniqueness
2-chloro-N~4~-[(E)-(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine is unique due to the presence of multiple chlorine atoms and the imine group, which confer distinct chemical reactivity and potential biological activity. These features make it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H9Cl3N2 |
---|---|
Molecular Weight |
299.6 g/mol |
IUPAC Name |
2-chloro-4-[(2,4-dichlorophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H9Cl3N2/c14-9-2-1-8(11(15)5-9)7-18-10-3-4-13(17)12(16)6-10/h1-7H,17H2 |
InChI Key |
PZOAWWNRTUHOBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=CC2=C(C=C(C=C2)Cl)Cl)Cl)N |
Origin of Product |
United States |
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